molecular formula C18H17N3O3S2 B2424319 2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 670273-61-7

2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2424319
CAS RN: 670273-61-7
M. Wt: 387.47
InChI Key: HYDMUICROFRHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

  • The compound has been studied as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and cell replication. It exhibits significant inhibitory activity, suggesting potential in cancer treatment (Gangjee et al., 2008).

Antitumor Activity

  • Various derivatives of the compound have been synthesized and shown to possess potent anticancer activity. These derivatives demonstrated significant growth inhibition against human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial and Antibacterial Properties

  • Some analogues of this compound have been evaluated for their potential as antimicrobial and antibacterial agents. The research indicates their effectiveness against various bacterial strains, highlighting their potential in treating bacterial infections (Gangjee et al., 1996).

Fluorescence Binding with Bovine Serum Albumin

  • Derivatives of this compound have been studied for their interactions with bovine serum albumin (BSA), an important protein in drug delivery and pharmacokinetics. This research provides insights into how these compounds might behave in biological systems and their potential applications in drug development (Meng et al., 2012).

Corrosion Inhibition

  • Certain derivatives have been evaluated for their role as corrosion inhibitors, particularly for carbon steel. This highlights a potential application in materials science and industrial processes (Abdallah et al., 2018).

Antifungal Effects

  • Studies on derivatives containing this compound have shown effective antifungal properties against significant types of fungi, suggesting their use in treating fungal infections (Jafar et al., 2017).

Insecticidal Activities

  • Certain pyridine derivatives related to this compound exhibit strong insecticidal activities, suggesting their potential application in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-8-21-17(23)15-13(11-4-6-12(24-2)7-5-11)9-25-16(15)20-18(21)26-10-14(19)22/h3-7,9H,1,8,10H2,2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDMUICROFRHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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